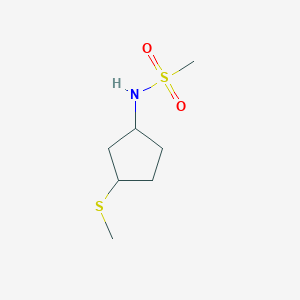
2-(3-hydroxybutan-2-ylsulfanyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-hydroxybutan-2-ylsulfanyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods and has shown promising results in scientific research, particularly in the field of medicine. In
Wirkmechanismus
The mechanism of action of 2-(3-hydroxybutan-2-ylsulfanyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide is not fully understood. However, studies have suggested that this compound may inhibit the activity of enzymes involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce inflammation in animal models. This compound has also been shown to have antioxidant properties and can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(3-hydroxybutan-2-ylsulfanyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide in lab experiments is its potential as an anti-inflammatory agent. This compound can be used to study the mechanisms of inflammation and test the efficacy of anti-inflammatory drugs. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in animal models.
Zukünftige Richtungen
There are several future directions for research on 2-(3-hydroxybutan-2-ylsulfanyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide. One area of research could focus on improving the solubility of this compound in water, which would make it easier to administer in animal models. Another area of research could focus on the potential use of this compound as an antioxidant agent. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential applications in the field of medicine.
Synthesemethoden
The synthesis of 2-(3-hydroxybutan-2-ylsulfanyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide has been achieved using various methods. One of the most common methods involves the reaction of 3-methyl-1,2-oxazol-5-amine with 2-(3-bromopropylthio)ethanol in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to yield this compound.
Wissenschaftliche Forschungsanwendungen
2-(3-hydroxybutan-2-ylsulfanyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide has shown potential applications in various fields of scientific research. In the field of medicine, this compound has been studied for its potential use as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of inflammatory cytokines and reduce inflammation in animal models.
Eigenschaften
IUPAC Name |
2-(3-hydroxybutan-2-ylsulfanyl)-N-(3-methyl-1,2-oxazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S/c1-6-4-10(15-12-6)11-9(14)5-16-8(3)7(2)13/h4,7-8,13H,5H2,1-3H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUYDAXHGUPCNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)CSC(C)C(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(2-fluoro-5-methylphenyl)methyl]thian-4-amine](/img/structure/B6628997.png)
![6-[(3R)-3-hydroxypyrrolidin-1-yl]-N,N-dimethylpyridine-3-carboxamide](/img/structure/B6629000.png)

![3-[[[2-(Hydroxymethyl)cyclohexyl]amino]methyl]benzamide](/img/structure/B6629025.png)
![[2-[(4-Methylpyrimidin-2-yl)amino]cyclohexyl]methanol](/img/structure/B6629026.png)

![4-[(6-Bromopyridin-3-yl)oxymethyl]benzonitrile](/img/structure/B6629038.png)

![2-[(5-Bromopyridin-3-yl)amino]-4-methylpentan-1-ol](/img/structure/B6629046.png)

![3-[(5-Bromopyridin-3-yl)amino]-2,2-dimethylpropanamide](/img/structure/B6629059.png)
![3-Bromo-5-[3-(methoxymethyl)piperidin-1-yl]pyridine](/img/structure/B6629065.png)
![3-[(4,6-Diamino-1,3,5-triazin-2-yl)methylsulfanyl]butan-2-ol](/img/structure/B6629067.png)

